2-(2-Methylphenyl)benzaldehyde
Overview
Description
2-(2-Methylphenyl)benzaldehyde is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a formyl group (C=O) and a 2-methylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzaldehydes are known to undergo a variety of reactions. For example, they can react with organometallic reagents in a Barbier-type reaction to form secondary alcohols .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is insoluble in water .Scientific Research Applications
Bioproduction of Benzaldehyde
Benzaldehyde, with its distinct aroma, is widely used in the flavor industry. It can be biologically produced, offering cost advantages and greater consumer acceptance. A study by Craig and Daugulis (2013) explored the use of methylotrophic yeast Pichia pastoris for benzaldehyde production. They developed a strategy using sequestering polymers in a partitioning bioreactor, significantly increasing benzaldehyde yield.
Synthesis of α-Methylcinnamaldehyde
α-Methylcinnamaldehyde, used in various products and as a drug intermediate, is synthesized from benzaldehyde via Claisen-Schmidt condensation. Wagh and Yadav (2018) investigated this process using supported solid bases as catalysts, demonstrating significant benzaldehyde conversion and selectivity (Wagh & Yadav, 2018).
Synthesis of Labeled Benzaldehydes
Benzaldehydes are essential for synthesizing natural products and pharmaceuticals. Boga et al. (2014) reported a method for synthesizing 2H and 13C labeled benzaldehydes with high isotopic purity via regio-selective formylation, providing a versatile route for functionalized formyl-deuterated benzaldehydes (Boga et al., 2014).
C-H Methylation and Fluorination
Chen and Sorensen (2018) achieved the direct ortho C-H methylation and fluorination of benzaldehydes using palladium catalysis and orthanilic acids as directing groups. This methodology opens pathways for further functionalization of benzaldehydes (Chen & Sorensen, 2018).
Enantioselective Addition to Aryl Aldehydes
Liu et al. (2001) explored the enantioselective ethylation of aryl aldehydes to secondary alcohols using optically active aminonaphthol. This method demonstrated high enantioselectivities, significant for pharmaceutical synthesis (Liu et al., 2001).
Selective Ortho-Bromination
Dubost et al. (2011) synthesized substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination sequence. This selective approach is crucial for the synthesis of structurally specific benzaldehydes (Dubost et al., 2011).
Chemosensors for pH
Dhawa et al. (2020) investigated compounds derived from benzaldehyde as fluorescent chemosensors for pH, effectively discriminating between normal and cancer cells. This application is vital for medical diagnostics and research (Dhawa et al., 2020).
Oxidation to Benzaldehyde
Sharma et al. (2012) focused on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. This process is important for producing benzaldehyde for industrial applications (Sharma et al., 2012).
Renewable Benzyl Alcohol Production
Pugh et al. (2015) engineered Escherichia coli for the de novo biosynthesis of benzyl alcohol from glucose. This renewable approach is significant for sustainable industrial applications (Pugh et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(2-Methylphenyl)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to an effective method for controlling fungal pathogens .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active nature of the compound .
Biochemical Pathways
The affected pathways by this compound involve the fungal antioxidation system . The downstream effects include the inhibition of microbial growth due to the destabilization of cellular redox homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation systems, leading to destabilization of cellular redox homeostasis .
Biochemical Analysis
Biochemical Properties
They can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the electrons kick off onto the leaving group
Cellular Effects
Some benzaldehydes have been found to disrupt cellular antioxidation systems, effectively inhibiting fungal growth . It is possible that 2-(2-Methylphenyl)benzaldehyde may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can participate in free radical reactions . In these reactions, a free radical removes a hydrogen atom from the benzaldehyde, forming a new free radical. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
It is known that benzaldehydes can participate in various metabolic reactions . These reactions often involve multi-enzyme protein complexes, or metabolons, which enhance the pathway reactions and prevent access of competing enzymes to intermediates .
Properties
IUPAC Name |
2-(2-methylphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYJCMPEVOYTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362667 | |
Record name | 2-(2-methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-68-4 | |
Record name | 2-(2-methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7111-68-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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